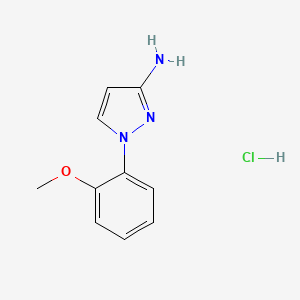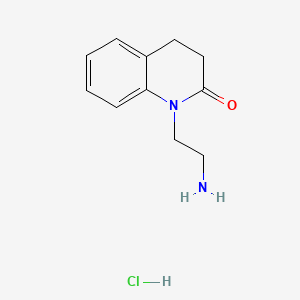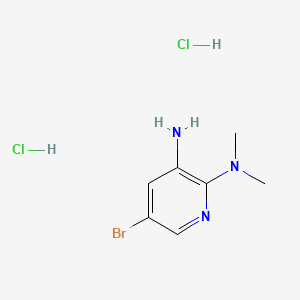![molecular formula C7H12ClN B6610836 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2866353-36-6](/img/structure/B6610836.png)
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride (MBAH) is an organic compound that belongs to the azabicycloheptane family of compounds. It is a cyclic compound with two nitrogen atoms in the ring. MBAH has a wide range of applications in the fields of scientific research, drug synthesis, and laboratory experiments. Its structure is similar to that of other compounds in this family, such as 1-azabicyclo[2.2.1]heptane and 1-azabicyclo[3.3.1]nonane.
Applications De Recherche Scientifique
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a number of compounds, including the antifungal agent itraconazole, the antihypertensive agent captopril, and the anti-inflammatory agent ibuprofen. It has also been used in the synthesis of a number of drugs, including the anti-cancer agent doxorubicin and the anti-HIV agent zidovudine. 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has also been used in the synthesis of a number of peptides, including the anti-inflammatory peptide bovine pancreatic trypsin inhibitor and the anti-HIV peptide HIV-1 protease inhibitor.
Mécanisme D'action
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride acts as a catalyst in the synthesis of various compounds. It is believed to increase the rate of reaction by forming a complex with the reactants. This complex then undergoes a series of reactions to form the desired product. 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride also acts as an inhibitor, preventing the formation of undesired side reactions.
Biochemical and Physiological Effects
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. It has also been shown to have a number of anti-cancer effects, including the inhibition of tumor cell growth and the induction of apoptosis. Additionally, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has been shown to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is widely available. It is also relatively inexpensive compared to other compounds. However, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride is not very stable and can decompose over time. Additionally, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride is toxic and should be handled with caution.
Orientations Futures
The future of 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride is promising, as it has a wide range of applications in scientific research and drug synthesis. It could potentially be used in the synthesis of a number of new compounds, such as new antibiotics or antiviral agents. Additionally, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride could be used in the development of new drugs, such as those for the treatment of cancer. Furthermore, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride could be used in the development of new peptides, such as those for the treatment of HIV. Finally, 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride could be used in the development of new laboratory experiments, such as those for the study of enzyme kinetics or the study of drug metabolism.
Méthodes De Synthèse
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride can be synthesized using a number of methods, including the Knoevenagel condensation, the Robinson annulation, and the Biginelli reaction. The Knoevenagel condensation involves the reaction of an aldehyde and a ketone with a base, such as sodium hydroxide, to form the desired product. The Robinson annulation involves the reaction of a ketone and an aldehyde with a base, such as sodium hydroxide, to form the desired product. The Biginelli reaction involves the reaction of an aldehyde, a ketone, and an acid, such as hydrochloric acid, to form the desired product.
Propriétés
IUPAC Name |
5-methylidene-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-5-2-7-3-6(5)4-8-7;/h6-8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEORAYAXMRPFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylidene-2-azabicyclo[2.2.1]heptane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

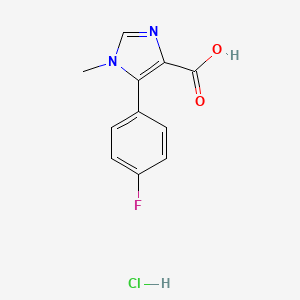


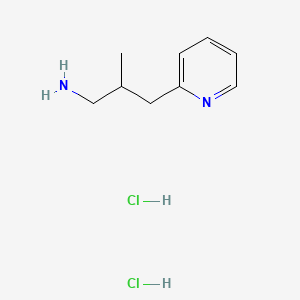
![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6610807.png)
